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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BPR1K871, a novel
guinazoline-based, multi-kinase inhibitor. BPR1K871 has been identified as a potent dual
inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), positioning it as a
promising preclinical candidate for the treatment of Acute Myeloid Leukemia (AML) and various
solid tumors.[1][2] The compound has received approval as an Investigational New Drug (IND)
from the US FDA for Phase I clinical trials.[3]

Core Mechanism of Dual Inhibition

BPR1K871 exerts its anti-neoplastic effects by concurrently targeting two critical oncogenic
signaling pathways: the FLT3 receptor tyrosine kinase pathway, which drives cell proliferation
and survival, and the Aurora Kinase pathway, which is essential for proper cell division.

1.1. Inhibition of the FLT3 Signaling Pathway FMS-like tyrosine kinase 3 (FLT3) is a receptor
tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of
hematopoietic stem and progenitor cells.[4] Mutations, particularly internal tandem duplications
(FLT3-ITD), are found in approximately 25% of AML patients and lead to ligand-independent
constitutive activation of the receptor.[5] This aberrant signaling activates downstream
pathways including RAS/MAPK, PI3K/AKT, and STAT5, promoting uncontrolled cell growth and
survival.[4][6] BPR1K871 directly inhibits the kinase activity of FLT3, blocking the
autophosphorylation and subsequent activation of these oncogenic cascades.
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BPR1K871 inhibits the constitutive activation of the FLT3 signaling pathway.

1.2. Inhibition of the Aurora Kinase A (AURKA) Pathway Aurora Kinase A is a key
serine/threonine kinase that regulates multiple stages of mitosis, including centrosome
maturation and separation, and the assembly of a functional bipolar spindle.[7][8] Its
overexpression in various cancers leads to genomic instability and aneuploidy, contributing to
tumorigenesis.[7][9] By inhibiting AURKA, BPR1K871 disrupts the mitotic process, leading to
failed cell division and subsequent apoptosis or mitotic catastrophe.[10]
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BPR1K871 disrupts mitotic progression by inhibiting Aurora Kinase A.

Quantitative Data

The potency and selectivity of BPR1K871 have been characterized through extensive in vitro

and in vivo studies.

Table 1: In Vitro Enzymatic and Cellular Activity of BPR1K871
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Target | Cell Line Type IC50 /| EC50 (nM) Reference(s)
Enzymatic Activity

FLT3 Kinase Inhibition 19 [1][3][11]
AURKA Kinase Inhibition 22 [1103][11]
AURKB Kinase Inhibition 13 [11[3]

Cellular Activity

MOLM-13 (AML,

Anti-proliferative ~5 1][2][3
FLT3-ITD) P Hi2]t3]
MV4-11 (AML, FLT3- _ . _

Anti-proliferative ~5 [1112][3]
ITD)
COLO205 (Colorectal)  Anti-proliferative <100 [1]
Mia-PaCa2 ) ] )

] Anti-proliferative <100 [1]

(Pancreatic)
U937 (AML, FLT3- ) ] ) ]

Anti-proliferative Low micromolar [1]

negative)

| K562 (CML, FLT3-negative) | Anti-proliferative | Low micromolar |[1] |

Table 2: Kinase Selectivity Profile of BPR1K871

Assay Technology Concentration Results Reference(s)

Inhibited 77 out of
KINOMEScan 1000 nM 395 non-mutant [11[3]
kinases by >65%.

| | | Potently inhibited AURKA, AURKB, AURKC, and FLT3. |[1] |

Table 3: In Vivo Efficacy of BPR1K871 in Xenograft Models
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Model (Cell Cancer Administrat Dose Reference(s
. . Outcome
Line) Type ion (mgl/kg) )
Significant
tumor
Intravenous
MOLM-13 AML () 1,3,10 growth [1]1[12]
inhibition (p
< 0.05).
Significant
Intravenous tumor growth
MV4-11 AML 1,3, 10 o [1][12]
(v) inhibition (p <
0.05).
Excellent
efficacy
Intravenous ]
COL0O205 Colorectal ) 3-20 without [1]
significant
toxicity.

| Mia-PaCaz2 | Pancreatic | Intravenous (1V) | 3 - 20 | Excellent efficacy without significant

toxicity. |[1] |

Table 4. Pharmacokinetic (PK) Properties of BPR1K871

Parameter Species Administration Finding Reference(s)
Long half-life
. Intravenous (t1/2),
PK Profile Rat [1]
(1v) moderate PK
profile.

| Bioavailability | Rat | N/A | Lacked oral bioavailability. |[1][13] |

Experimental Protocols

This section outlines the key methodologies employed in the preclinical evaluation of
BPR1K871.
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Preclinical development workflow for BPR1K871.

3.1. Cell Proliferation Assay The anti-proliferative activity of BPR1K871 was determined using
the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-
tetrazolium) method.[1]

o Cell Plating: Cancer cell lines (e.g., MOLM-13, MV4-11) were seeded into 96-well plates and
incubated to allow for cell attachment.

o Compound Treatment: Cells were treated with a range of concentrations of BPR1K871 or
DMSO (vehicle control) for a specified period (typically 72 hours).

o MTS Reagent Addition: Following incubation, MTS reagent was added to each well
according to the manufacturer's protocol (e.g., Promega).

e |ncubation & Measurement: Plates were incubated to allow for the conversion of MTS to
formazan by metabolically active cells.

o Data Acquisition: The absorbance of the formazan product was measured at 490 nm using a
plate reader.

o Analysis: Cell viability was calculated as a percentage relative to the DMSO-treated control.
EC50 values, the concentration causing a 50% reduction in cell viability, were determined
using non-linear regression analysis (e.g., Prism GraphPad).[1]

3.2. Western Blot Analysis for Target Modulation To confirm that BPR1K871 engages its targets
within the cell, Western blotting was performed on lysates from treated cells.[1][2]

e Cell Treatment & Lysis: Cells (e.g., MV4-11, HCT-116) were treated with BPR1K871 for a
defined period. Subsequently, cells were harvested and lysed using an appropriate lysis
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buffer containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of each lysate was determined using a
standard method (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample were separated by size via sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Proteins were transferred from the gel to a membrane (e.g., PVDF or
nitrocellulose).

Immunoblotting: The membrane was blocked and then incubated with primary antibodies
specific for the phosphorylated and total forms of FLT3 and AURKA, as well as downstream
markers (e.g., phospho-Histone H3 for AURKB activity).

Detection: After incubation with a corresponding secondary antibody conjugated to
horseradish peroxidase (HRP), the protein bands were visualized using an enhanced
chemiluminescence (ECL) detection system.

3.3. In Vivo Tumor Xenograft Efficacy Study The anti-tumor activity of BPR1K871 was

evaluated in subcutaneous xenograft models using immunodeficient mice.[1]

Animal Model: Female athymic nude mice were used for these studies.[1][14]

Tumor Implantation: 5-10 million human cancer cells (e.g., MOLM-13, MV4-11) were
suspended in a suitable medium (e.g., Matrigel/PBS mixture) and injected subcutaneously
into the flank of each mouse.[1]

Tumor Growth & Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-
500 mms3). Mice were then randomized into vehicle control and treatment groups.

Drug Formulation & Administration: The hydrochloride salt of BPR1K871 was dissolved in a
formulation of DMSO/Cremophor EL/saline (10/20/70) for intravenous (IV) administration.[1]

Dosing Schedule: Dosing was performed according to a predefined schedule, such as once
daily for 5 consecutive days, potentially followed by a second cycle.[1][12]
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o Efficacy Assessment: Tumor volume was measured regularly (e.g., 2-3 times per week)
using calipers. Animal body weight and general health were monitored as indicators of
toxicity.

o Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor
volumes of the treated groups to the vehicle control group. Statistical significance was
determined using appropriate tests.

Conclusion and Future Directions

BPR1K871 is a potent, dual-specific inhibitor of FLT3 and Aurora kinases with significant anti-
proliferative activity in both hematological and solid tumor models.[1] Its mechanism of
simultaneously blocking a key driver of cell proliferation (FLT3) and a critical regulator of cell
division (AURKA) provides a strong rationale for its development as a cancer therapeutic.[1][2]
While the current formulation shows a lack of oral bioavailability, its demonstrated efficacy via
intravenous administration in multiple xenograft models validates its potential.[1] Further
preclinical and clinical investigations will be crucial to fully elucidate the therapeutic window,
potential resistance mechanisms, and optimal clinical application of BPR1K871.
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Logical framework for the synergistic effect of dual FLT3/AURKA inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to BPR1K871: A Dual
FLT3/AURKA Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579909#bpr1k871-dual-flt3-aurka-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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